molecular formula C11H12O4 B1361626 2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS No. 58518-78-8

2-(4-Methoxyphenyl)-2-oxoethyl acetate

Cat. No. B1361626
CAS RN: 58518-78-8
M. Wt: 208.21 g/mol
InChI Key: CZNYQWIMWIBATO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H 2 TMAPP) was synthesized in good and quantitative yields . Another study reported the synthesis of Ethyl-4- (dimethylamino)-2- (4-methoxyphenyl)propanote by hydrolysis of 2- (4-methoxyphenyl)acetonitrile using sodium hydroxide to obtain 2- (4-methoxyphenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of 4-Methoxyphenyl acetate, a related compound, has been reported . Another study reported the molecular structure and vibrational analysis of 2- (4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenyl acetate, a related compound, have been reported. It has a molecular weight of 166.17 g/mol, a XLogP3 of 1.5, and it does not have any hydrogen bond donors but has three hydrogen bond acceptors .

Relevant Papers Several papers have been retrieved that discuss similar compounds. These include studies on the synthesis and characterization of herbicidal ionic liquids , the synthesis of substituted pyridines with diverse functional , and others. These papers could provide valuable insights into the properties and potential applications of 2-(4-Methoxyphenyl)-2-oxoethyl acetate.

Scientific Research Applications

Crystal Structure and Synthesis

  • A depside derivative of 2-(4-Methoxyphenyl)-2-oxoethyl acetate was synthesized, showing high yields and detailed crystal structure analysis. This compound crystallized in the monoclinic space group P21/c, providing valuable insights into its molecular structure (Lv et al., 2009).

Catalysis and Oxidation

  • In a study investigating α-oxidation of aromatic ketones, various 2-(2-methylphenyl)-2-oxoethyl acetates were prepared using palladium acetate as a catalyst, highlighting the role of 2-(4-Methoxyphenyl)-2-oxoethyl acetate in catalytic processes (Chen et al., 2016).

Biological Evaluation

  • Research into the chemical behavior of compounds related to 2-(4-Methoxyphenyl)-2-oxoethyl acetate showed their utility as building blocks for constructing nitrogen heterocyclic compounds, with implications for biological activity and potential medicinal applications (Farouk et al., 2021).

Corrosion Inhibition

  • Another study focused on the corrosion inhibition properties of a compound similar to 2-(4-Methoxyphenyl)-2-oxoethyl acetate. This research provides insights into the potential use of such compounds in protecting metals from corrosion, especially in acidic media (Shetty & Shetty, 2017).

Antioxidant and Antimicrobial Potential

  • Novel derivatives, including 2-(4-Methoxyphenyl)-2-oxoethyl acetate, have been synthesized and shown to possess significant antioxidant and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (Harini et al., 2014).

Molecular Modelling and Chemical Reactivity

  • Imidazole derivatives related to 2-(4-Methoxyphenyl)-2-oxoethyl acetate were studied for their spectroscopic and reactive properties, using experimental and computational methods. This research enhances understanding of the molecular structure and reactivity of these compounds (Hossain et al., 2018).

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNYQWIMWIBATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290211
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-oxoethyl acetate

CAS RN

58518-78-8
Record name 58518-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 63 g potassium acetate in 750 ml of methanol, 92.9 g of 4-methoxyphenacyl bromide was dropped in. The resulting solution was refluxed for 4 hours, then cooled and poured into water. The aqueous layer was extracted with ether, then the combined organic phases were washed with water, dried, and evaporated to dryness. The resulting solid was recrystallized from methanol to yield 54.5 g crystals.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
92.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
YY Gao, YZ Hua, MC Wang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A direct asymmetric 1,6‐conjugated addition of α‐hydroxy ketone to para‐quinone methides has been developed. It is an efficient approach to the synthesis of chiral β,β‐diaryl‐α‐…
Number of citations: 41 onlinelibrary.wiley.com
M Soural, P Funk, L Kvapil, P Hradil, J Hlaváč… - Arkivoc, 2010 - arkat-usa.org
Applicability of the previously described rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate leading to 2-phenyl-2-hydroxymethyl-2, 3-dihydroquinazolin-4 (1H)-one has been …
Number of citations: 3 www.arkat-usa.org
M Chen, W Zhang, ZH Ren, WY Gao, YY Wang… - Science China …, 2017 - Springer
Umpolung is a fundamental concept in organic chemistry, which provides an alternative strategy for the synthesis of target compounds which were not easily accessible by conventional …
Number of citations: 17 link.springer.com
NR Elejalde-Cadena, M García-Olave, D Figueroa… - Molecules, 2022 - mdpi.com
A pseudo-three-component synthesis of N-aroylmethylimidazoles 3 with three new C–N bonds formed regioselectively under microwave conditions was developed. Products were …
Number of citations: 3 www.mdpi.com
L McKay - 2021 - summit.sfu.ca
Photoremovable protecting groups are powerful tools for the release or deprotection of a wide range of molecules. Benzoin type photoremovable protecting groups are renowned for …
Number of citations: 1 summit.sfu.ca
BTV Srinivas, VS Rawat… - Advanced Synthesis & …, 2015 - Wiley Online Library
An iron‐catalyzed syn‐diacetoxylation of alkenes and 1,2‐oxyacetoxylation of terminal alkynes has been developed using (diacetoxyiodo)benzene as oxidant. A broad range of internal …
Number of citations: 23 onlinelibrary.wiley.com
J Luo, J Zhang - The Journal of organic chemistry, 2016 - ACS Publications
A metal-free protocol to generate phthalimide-N-oxyl (PINO) radicals from N-hydroxyphthalimide (NHPI) via a photoinduced proton-coupled electron transfer process is reported. Using …
Number of citations: 69 pubs.acs.org
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org
H Wen, Y Chen, L Shi, J Chen, Y Luo, Y Xia - Organic Letters, 2023 - ACS Publications
An asymmetric hydrosilylation of α-oxygenated ketones was developed under the catalysis of Co(OAc) 2 in combination with a chiral phosphine-amido-oxazoline (PAO) ligand, …
Number of citations: 1 pubs.acs.org
BY Ren, D Zhong, N Guo, W Duan, S Song, X Yang - 普通化学, 2016 - genchemistry.org
A facile and efficient method for preparation of α-oxygenated ketones has been developed via the reaction of terminal aryl alkynes with various iodobenzene dicarboxylates. When bis (…
Number of citations: 5 www.genchemistry.org

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